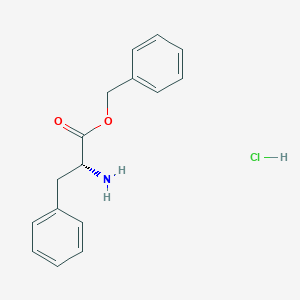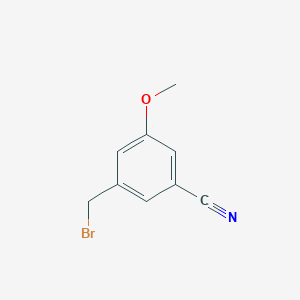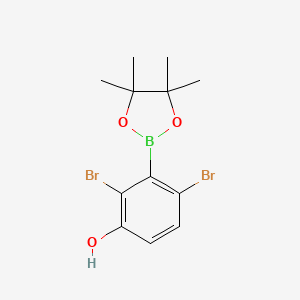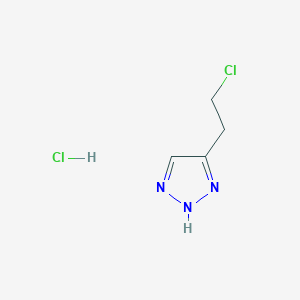![molecular formula C10H15ClF3N3O B1455017 1-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amin-hydrochlorid CAS No. 1181458-03-6](/img/structure/B1455017.png)
1-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amin-hydrochlorid
Übersicht
Beschreibung
“1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H14F3N3O•HCl and a molecular weight of 285.69 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound consists of a cycloheptan-1-amine ring attached to a 1,2,4-oxadiazol ring via a single bond. The oxadiazol ring has a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.69 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
1-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amin-hydrochlorid: ist eine Verbindung mit potenziellen Anwendungen in der pharmazeutischen Forschung. Seine Struktur enthält eine Trifluormethylgruppe, die ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten ist, da sie die biologische Aktivität und metabolische Stabilität von Arzneimitteln verbessern kann . Diese Verbindung könnte auf ihre pharmakokinetischen Eigenschaften und ihr Potenzial als Baustein für die Synthese komplexerer Arzneimittelmoleküle untersucht werden.
Landwirtschaftliche Chemie
In der Landwirtschaft könnte diese Verbindung auf ihre Rolle als Vorläufer bei der Synthese von Agrochemikalien untersucht werden. Das Vorhandensein der Trifluormethylgruppe und des Oxadiazolrings könnte zur Entwicklung neuartiger Pestizide oder Herbizide beitragen, die eine potenziell verbesserte Wirksamkeit und Selektivität für Zielarten bieten .
Materialwissenschaften
Die einzigartige chemische Struktur von This compound deutet auf ihre Nützlichkeit in der Materialwissenschaft hin. Forscher könnten ihre Einarbeitung in Polymere oder Beschichtungen untersuchen, wo ihre thermische Stabilität und Beständigkeit gegen Abbau vorteilhaft sein könnten .
Umweltwissenschaften
Die Umweltwissenschaften könnten von der Anwendung dieser Verbindung bei der Untersuchung fluorierter Schadstoffe profitieren. Ihre Trifluormethylgruppe macht sie zu einem relevanten Modellverbindung für das Verständnis des Umweltschicksals und des Transports ähnlicher Organofluorverbindungen .
Analytische Chemie
Diese Verbindung kann als Referenzstandard in der analytischen Chemie dienen, insbesondere bei der Entwicklung von Methoden zum Nachweis und zur Quantifizierung von fluorierten Verbindungen unter Verwendung von Techniken wie NMR, HPLC, LC-MS und UPLC .
Kältetransport
Aufgrund ihrer spezifischen Lagerungsanforderungen könnte This compound zur Untersuchung und Verbesserung von Kältetransportprozessen verwendet werden. Forschungen in diesem Bereich könnten zu besseren Konservierungsmethoden für temperaturempfindliche Verbindungen führen .
Wirkmechanismus
The mechanism of action of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride is still not fully understood. However, it is believed that the compound acts as a competitive inhibitor of acetylcholinesterase. This means that 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride binds to the active site of the enzyme and prevents the binding of acetylcholine, an important neurotransmitter. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the amount of acetylcholine available to the body.
Biochemical and Physiological Effects
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. Additionally, 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride has been found to inhibit the enzyme lipoxygenase, which is involved in the metabolism of lipids. Furthermore, 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride has been found to have anti-inflammatory and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride has several advantages for laboratory experiments. It is a small molecule with a simple structure, making it easy to synthesize and use in experiments. Additionally, it has a wide variety of biochemical and physiological effects, making it a useful research tool. However, there are also some limitations to using 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride in laboratory experiments. For example, the compound is not very stable and can easily degrade, making it difficult to store and use in experiments. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride. For example, further studies could be conducted to investigate the mechanism of action of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride and its effects on other enzymes. Additionally, further studies could be conducted to investigate the potential applications of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride in drug delivery and the development of new drugs. Furthermore, further studies could be conducted to investigate the potential of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride as an anti-inflammatory or antifungal agent. Finally, further studies could be conducted to investigate the potential of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride as a research tool for the synthesis of new compounds.
Eigenschaften
IUPAC Name |
1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O.ClH/c11-10(12,13)8-15-7(16-17-8)9(14)5-3-1-2-4-6-9;/h1-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLHFKLLMOCERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181458-03-6 | |
| Record name | Cycloheptanamine, 1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



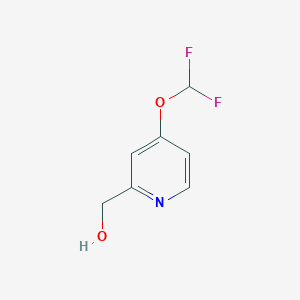
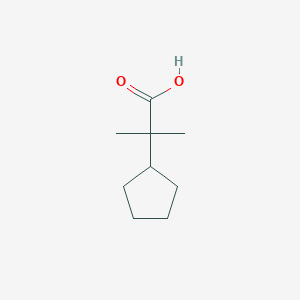
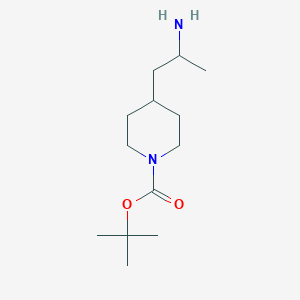




![{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B1454944.png)
